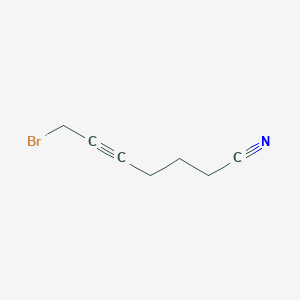
7-Bromohept-5-ynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromohept-5-ynenitrile is an organic compound with the molecular formula C7H8BrN. It is characterized by a bromine atom attached to a hept-5-yne chain with a nitrile group at the terminal position. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Bromohept-5-ynenitrile can be synthesized through several methods. One common approach involves the bromination of hept-5-ynenitrile. For instance, a solution of hept-5-ynenitrile in acetone can be treated with N-bromosuccinimide (NBS) and silver nitrate (AgNO3) at room temperature. The reaction mixture is stirred for a few hours, followed by dilution with hexanes to isolate the product .
Industrial Production Methods: Industrial production of this compound typically involves similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The starting materials, such as hept-5-ynenitrile and brominating agents, are readily available, making the industrial synthesis feasible and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 7-Bromohept-5-ynenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in the hept-5-yne chain can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The nitrile group can be reduced to amines or oxidized to carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Addition Reactions: Hydrogen halides (HX) or halogens (X2) in the presence of catalysts.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
- Substitution reactions yield products like azides or thiocyanates.
- Addition reactions produce haloalkenes or dihaloalkanes.
- Oxidation and reduction reactions result in amines or carboxylic acids .
Scientific Research Applications
7-Bromohept-5-ynenitrile is utilized in various scientific research fields, including:
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals, aiding in drug discovery and development.
Medicine: It is involved in the preparation of intermediates for active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 7-Bromohept-5-ynenitrile primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the triple bond in the hept-5-yne chain are key reactive sites. The compound can undergo nucleophilic substitution at the bromine position, leading to the formation of new bonds and functional groups. Additionally, the triple bond can participate in addition reactions, further diversifying its chemical reactivity .
Comparison with Similar Compounds
7-Iodohept-5-ynenitrile: Similar structure but with an iodine atom instead of bromine.
7-Chlorohept-5-ynenitrile: Similar structure but with a chlorine atom instead of bromine.
Hept-5-ynenitrile: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness: 7-Bromohept-5-ynenitrile is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
53574-62-2 |
|---|---|
Molecular Formula |
C7H8BrN |
Molecular Weight |
186.05 g/mol |
IUPAC Name |
7-bromohept-5-ynenitrile |
InChI |
InChI=1S/C7H8BrN/c8-6-4-2-1-3-5-7-9/h1,3,5-6H2 |
InChI Key |
XDSYGPQIMBIKLH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#CCBr)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12973429.png)
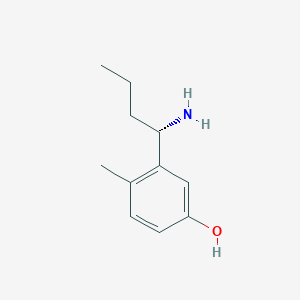
![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)

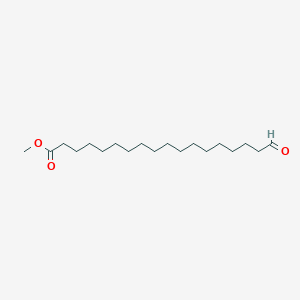
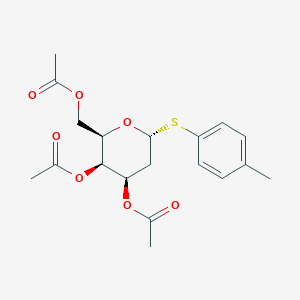
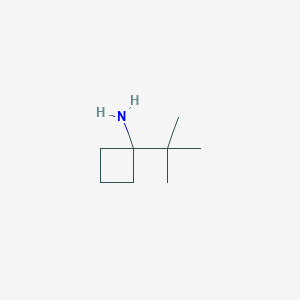
![5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B12973495.png)
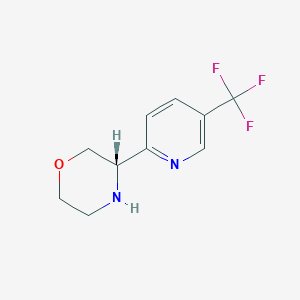
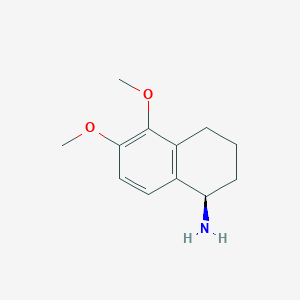
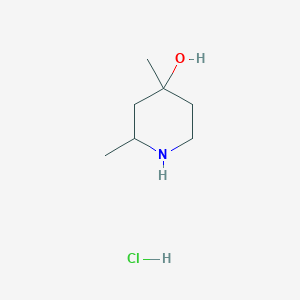
![3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)


